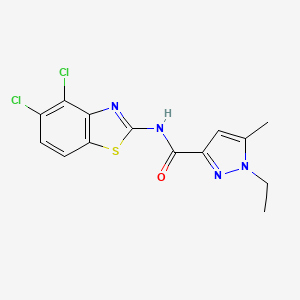

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide

Description

Properties

IUPAC Name |

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12Cl2N4OS/c1-3-20-7(2)6-9(19-20)13(21)18-14-17-12-10(22-14)5-4-8(15)11(12)16/h4-6H,3H2,1-2H3,(H,17,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYFXBLEJQPIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the benzothiazole core: The benzothiazole ring is synthesized by reacting 2-aminothiophenol with a suitable chlorinating agent, such as phosphorus oxychloride, to introduce the chlorine atoms at positions 4 and 5.

Introduction of the pyrazole moiety: The pyrazole ring is formed by reacting an appropriate hydrazine derivative with a β-keto ester or β-diketone under acidic or basic conditions.

Coupling of the benzothiazole and pyrazole rings: The final step involves coupling the benzothiazole and pyrazole rings through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to convert certain functional groups into their reduced forms.

Substitution: The chlorine atoms on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is being investigated as a potential therapeutic agent due to its promising biological activities:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antibacterial properties against various strains, including Staphylococcus aureus and Escherichia coli. The mechanism involves inhibition of bacterial enzymes such as DNA gyrase, which is crucial for DNA replication.

- Anticancer Potential : Studies have highlighted its ability to induce apoptosis in cancer cells and inhibit tumor growth through modulation of key signaling pathways involved in cell proliferation . The structure-activity relationship (SAR) studies suggest that the presence of chlorine atoms enhances its cytotoxic effects against cancer cell lines.

Biological Studies

The compound is utilized in biological studies to explore its interactions with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit various enzymes linked to metabolic pathways, which can be beneficial in treating metabolic disorders.

- Cell Signaling Pathways : Research has focused on its role in modulating pathways like NF-kB and MAPK/ERK, which are critical in inflammation and cancer progression .

Material Science

In material science, this compound is explored for:

- Development of Functional Materials : Its unique chemical properties make it suitable for creating new materials with specific functionalities such as sensors or catalysts.

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of benzothiazole derivatives revealed that this compound demonstrated MIC values comparable to standard antibiotics like streptomycin. This suggests its potential as an alternative treatment for bacterial infections.

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines showed that this compound inhibited cell proliferation by inducing apoptosis through the activation of caspase pathways. The findings indicate that it could serve as a lead compound for developing new anticancer drugs targeting specific tumor types .

Mechanism of Action

The mechanism of action of N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Structural Comparisons

Core Heterocycles and Substituent Effects

- Benzothiazole Derivatives: CBK277757: N-(4,5-Dichloro-1,3-benzothiazol-2-yl)-5-nitrofuran-2-carboxamide () shares the dichloro-benzothiazole core but replaces the pyrazole with a nitrofuran group. CBK277775: Features a 5-chloro-4-methyl-benzothiazole linked to a nitrothiophene carboxamide. The methyl group improves lipophilicity, while the thiophene ring may alter π-stacking interactions compared to pyrazole .

- Pyrazole Derivatives: Compounds 3a–3p (): These 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)pyrazole-4-carboxamides incorporate cyano and aryl groups.

Key Structural Differences

Physicochemical Properties

Crystallographic and Molecular Interactions

- Crystal Packing : The dichloro-benzothiazole moiety may engage in halogen bonding (Cl···N/O), as observed in halogen-rich crystals (). Pyrazole’s NH and carbonyl groups facilitate hydrogen bonding, critical for target recognition .

- Computational Docking : Compared to nitrofuran analogs, the pyrazole core in the target compound may exhibit stronger π-π stacking with aromatic residues (e.g., Tyr or Phe in enzymes), while ethyl/methyl groups fill hydrophobic pockets .

Biological Activity

N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide is a synthetic compound that belongs to the class of benzothiazole derivatives. These derivatives are recognized for their diverse biological activities, including antibacterial , antifungal , anti-inflammatory , and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and unique structural characteristics.

Chemical Structure and Synthesis

The compound is synthesized through a multi-step process involving the formation of the benzothiazole core and the introduction of the pyrazole moiety. The synthesis typically includes:

- Formation of Benzothiazole Core : Reacting 2-aminothiophenol with a chlorinating agent to introduce chlorine atoms.

- Introduction of Pyrazole Moiety : Reacting a hydrazine derivative with a β-keto ester or β-diketone under acidic or basic conditions.

The biological activity of this compound is attributed to its interaction with specific molecular targets, which may include enzymes or receptors. The binding can inhibit their activity or modulate their function, leading to various biological effects such as:

- Inhibition of cell proliferation

- Induction of apoptosis

- Modulation of immune responses

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its antiproliferative effects against various cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| L1210 (Murine leukemia) | 15.7 |

| CEM (Human T-lymphocyte) | 12.3 |

| HeLa (Cervical carcinoma) | 18.4 |

These values suggest that the compound may be a promising candidate for further development in cancer therapeutics .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. A study reported that it could significantly reduce inflammation in carrageenan-induced rat paw edema models, showing an inhibition percentage comparable to established anti-inflammatory drugs like diclofenac.

| Compound | Inhibition (%) | Reference Drug (Diclofenac) |

|---|---|---|

| N-(4,5-dichloro...) | 55.2 | 54.6 |

This indicates that N-(4,5-dichloro...) may serve as an effective anti-inflammatory agent with potential gastrointestinal safety .

Antibacterial and Antifungal Properties

The compound's antibacterial and antifungal activities have been explored as well. It has shown effectiveness against various bacterial strains and fungi, suggesting its potential as a broad-spectrum antimicrobial agent.

Study on COX Inhibition

A notable study focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes. The findings indicated:

- COX-1 Inhibition : IC50 = 8.0 µM

- COX-2 Inhibition : IC50 = 0.01 µM

- Selectivity Index : 800 (indicating higher selectivity for COX-2 over COX-1)

These results highlight its potential as a selective anti-inflammatory drug .

Safety and Toxicity Assessment

In vivo toxicity studies have been conducted to assess the safety profile of the compound. The lethal dose (LD50) in mice was found to be greater than 2000 mg/kg, indicating a relatively safe profile for further pharmacological evaluation .

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1-ethyl-5-methyl-1H-pyrazole-3-carboxamide?

- Methodology : The synthesis typically involves coupling a pyrazole-3-carboxamide derivative with a substituted benzothiazole. Key steps include:

- Heterocyclic condensation : React 1-ethyl-5-methyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the acid chloride, followed by coupling with 2-amino-4,5-dichlorobenzothiazole.

- Solvent optimization : Use polar aprotic solvents like dimethylformamide (DMF) to enhance reaction efficiency, as seen in similar pyrazole-thiazole hybrid syntheses .

- Base selection : Potassium carbonate (K₂CO₃) is effective for deprotonation and facilitating nucleophilic substitution .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Techniques :

- NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and substituent positions, particularly distinguishing between pyrazole and benzothiazole protons .

- X-ray crystallography : Use SHELXL for refinement and Mercury CSD 3.0 for visualizing packing patterns and intermolecular interactions. SHELX programs are robust for small-molecule refinement, even with twinned data .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

- Strategy :

- Molecular docking : Employ AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes like dihydrofolate reductase (DHFR). Reference docking protocols from pyrazole-carbothioamide studies, which use hydrogen-bonding and hydrophobic interactions as key metrics .

- Dynamics simulations : Run MD simulations (e.g., GROMACS) to assess stability of ligand-protein complexes over time.

Q. What experimental approaches resolve contradictions in regiochemical assignment during synthesis?

- Resolution :

- Cross-validation : Combine NOESY NMR (to confirm spatial proximity of substituents) and X-ray diffraction data.

- Comparative analysis : Benchmark spectroscopic data against structurally characterized analogs, such as ethyl 3-bromo-1-(3-chloro-2-pyridyl)-4,5-dihydro-1H-pyrazole-5-carboxylate, to identify diagnostic peaks .

Q. How can researchers optimize reaction conditions to minimize by-products in the final step of synthesis?

- Optimization :

- Temperature control : Maintain 0–5°C during acid chloride formation to prevent decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to accelerate coupling, inspired by methods for N-(3-methyl-1-(4-(thiophen-2-yl)thiazol-2-yl)-1H-pyrazol-5-yl)-5-oxo-1-phenylpyrrolidine-3-carboxamide .

- Purification : Use preparative HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) to isolate the target compound .

Q. What strategies evaluate the compound’s thermal stability and degradation profile?

- Approach :

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures under nitrogen atmosphere.

- DSC profiling : Identify phase transitions and melting points, referencing safety protocols for pyrazole derivatives like 3-(4-ethyl-3,5-dimethyl-1H-pyrazol-1-yl)benzoic acid .

Data-Driven Research Scenarios

Q. How to design a structure-activity relationship (SAR) study for this compound’s anticancer activity?

- Design :

- Analog synthesis : Modify the ethyl group on the pyrazole to isopropyl or cyclopropyl and replace chlorine on the benzothiazole with fluorine.

- Biological assays : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays, comparing IC₅₀ values with docking scores from DHFR studies .

Q. What statistical methods address batch-to-batch variability in biological assay results?

- Analysis :

- ANOVA : Identify significant differences between synthetic batches.

- Multivariate regression : Correlate impurities (via LC-MS) with reduced activity, as demonstrated in pyrazole-carbothioamide research .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.